
2-(Butylsulfanyl)-N,N,N-trimethylethan-1-aminium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Butylsulfanyl)-N,N,N-trimethylethan-1-aminium is a quaternary ammonium compound characterized by the presence of a butylsulfanyl group attached to the ethan-1-aminium core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylsulfanyl)-N,N,N-trimethylethan-1-aminium typically involves the reaction of a suitable precursor with butylsulfanyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(Butylsulfanyl)-N,N,N-trimethylethan-1-aminium undergoes various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the butylsulfanyl group.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or thiolates can be employed under mild conditions.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Regeneration of the butylsulfanyl group.
Substitution: Formation of substituted ammonium compounds.
科学的研究の応用
2-(Butylsulfanyl)-N,N,N-trimethylethan-1-aminium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Butylsulfanyl)-N,N,N-trimethylethan-1-aminium involves its interaction with specific molecular targets. The butylsulfanyl group can modulate the activity of enzymes and signaling pathways, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
類似化合物との比較
Similar Compounds
2-(Butylsulfanyl)benzoimidazol-1-yl-acetic acid: A benzimidazole derivative with similar structural features.
tert-Butylsulfanylphthalonitriles: Compounds with tert-butylsulfanyl groups attached to phthalonitrile cores.
Uniqueness
2-(Butylsulfanyl)-N,N,N-trimethylethan-1-aminium is unique due to its quaternary ammonium structure combined with a butylsulfanyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
74661-30-6 |
|---|---|
分子式 |
C9H22NS+ |
分子量 |
176.35 g/mol |
IUPAC名 |
2-butylsulfanylethyl(trimethyl)azanium |
InChI |
InChI=1S/C9H22NS/c1-5-6-8-11-9-7-10(2,3)4/h5-9H2,1-4H3/q+1 |
InChIキー |
DUUGFWHKWPSHFC-UHFFFAOYSA-N |
正規SMILES |
CCCCSCC[N+](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


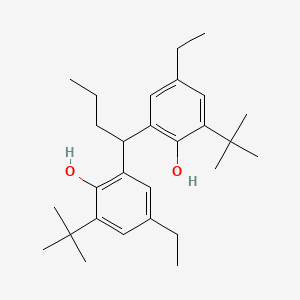
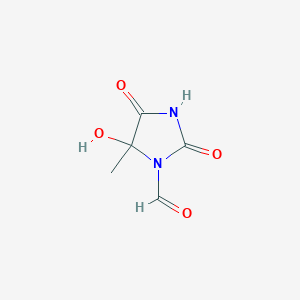
![Methyl [4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14437323.png)
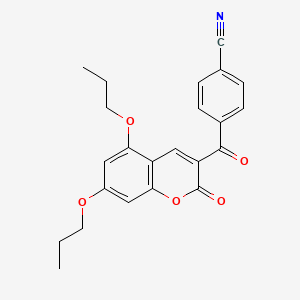
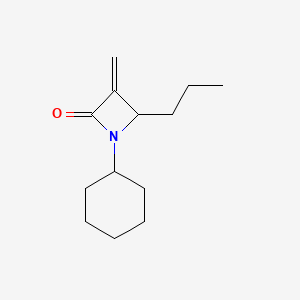
![Phosphonium, [7-(2-hexyl-1,3-dioxolan-2-yl)heptyl]triphenyl-, bromide](/img/structure/B14437337.png)
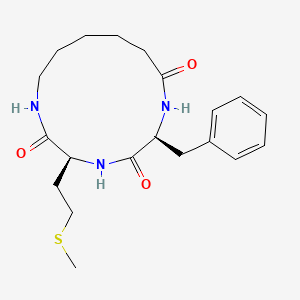

![1-(2,6-Dimethylpyrimidin-4-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B14437357.png)

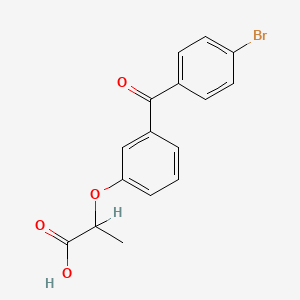
![3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-ol](/img/structure/B14437376.png)


